

Unraveling the Crystalline Architecture of Yttrium Oxalate Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yttrium oxalate**

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This in-depth technical guide provides a comprehensive overview of the crystal structures of **yttrium oxalate** hydrates, critical precursors in the synthesis of advanced materials, including high-purity yttrium oxide for applications in ceramics, phosphors, and catalysis. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes the intricate relationships between different hydrated forms.

Crystal Structure of Yttrium Oxalate Hydrates: A Comparative Analysis

Yttrium oxalate, with the general formula $Y_2(C_2O_4)_3 \cdot nH_2O$, exists in several hydrated forms, each possessing a unique crystal structure. The degree of hydration significantly influences the material's properties and its subsequent transformation into yttrium oxide. While extensive research has been conducted, a complete crystallographic dataset for all hydrates is not fully consolidated in the existing literature. The following tables summarize the currently available quantitative data for the most commonly cited **yttrium oxalate** hydrates.

Table 1: Crystallographic Data for **Yttrium Oxalate** Hydrates

Hydr ate Form ula	Com mon Nam e	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Unit Cell Volu me (Å ³)
Y ₂ (C ₂ O ₄) ₃ ·10H ₂ O	Yttrium Oxalate Decahydrate	Triclinic	P-1	9.131	9.534	8.861	107.15	107.26	90.75	694.7
Y ₂ (C ₂ O ₄) ₃ ·9H ₂ O	Yttrium Oxalate Nonahydrate	Mono clinic	C2/c	17.842	8.988	12.112	90	127.34	90	1546.1
Y ₂ (C ₂ O ₄) ₃ ·6H ₂ O	Yttrium Oxalate Hexahydrate (Triclinic)	Triclinic	P-1	8.229(3)	9.739(1)	9.754(3)	60.74(1)	72.36(1)	84.67(1)	648.5(1)
Y ₂ (C ₂ O ₄) ₃ ·6H ₂ O	Yttrium Oxalate Hexahydrate	Mono clinic	C2/m	11.552(1)	17.168(1)	8.719(1)	90	130.64(1)	90	1312.1(1)

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		Yttriu									
		m									
Y ₂ (C ₂ O ₄) ₃ ·4H ₂ O	Oxala te	Ortho rhom	Pnma	11.72 5	9.588	8.545	90	90	90	90	961.3
	Tetra	bic									
	hydra										
	te										

		Yttriu									
		m									
Y ₂ (C ₂ O ₄) ₃ ·2H ₂ O	Oxala te	Mono clinic	C2/m	9.381 1	11.63 8	5.972 6	90	96.07 9	90	90	648.9
	Dihyd										
	rate										

Note: Some crystallographic data, particularly for the decahydrate and nonahydrate, are based on limited available literature and may require further confirmation through dedicated single-crystal X-ray diffraction studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of **yttrium oxalate** hydrates. The following sections outline the key experimental procedures cited in the literature.

Synthesis of Yttrium Oxalate Decahydrate (Y₂(C₂O₄)₃·10H₂O)

This protocol describes a common precipitation method for synthesizing **yttrium oxalate** decahydrate, a frequent starting material for obtaining other hydrated forms and ultimately yttrium oxide.

Materials:

- Yttrium nitrate hexahydrate ($\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Ethanol

Procedure:

- Prepare a 0.1 M solution of yttrium nitrate hexahydrate in deionized water.
- Prepare a 0.15 M solution of oxalic acid dihydrate in deionized water.
- Heat both solutions to 70-80 °C.
- Slowly add the oxalic acid solution to the yttrium nitrate solution with constant stirring. A white precipitate of **yttrium oxalate** decahydrate will form immediately.
- Continue stirring the mixture at 70-80 °C for 1-2 hours to ensure complete precipitation and particle growth.
- Allow the precipitate to cool to room temperature and then age for several hours or overnight.
- Separate the precipitate by filtration using a Buchner funnel.
- Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
- Finally, wash the precipitate with ethanol to facilitate drying.
- Dry the resulting white powder in a desiccator at room temperature.

Formation of Lower Hydrates via Thermal Decomposition

Lower hydrates of **yttrium oxalate** can be obtained through controlled thermal decomposition of the decahydrate. The specific hydrate formed is dependent on the temperature and atmosphere.

Apparatus:

- Thermogravimetric Analyzer (TGA) or a tube furnace with temperature control.
- Inert gas supply (e.g., nitrogen or argon) or air/oxygen supply.

Procedure:

- Place a known amount of **yttrium oxalate** decahydrate in the TGA pan or a crucible within the tube furnace.
- Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a continuous flow of the desired gas.
- The formation of different hydrates can be identified by the distinct mass loss steps observed in the TGA curve. The approximate temperature ranges for the formation of various hydrates are:
 - Hexahydrate ($\text{Y}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$): ~40-100 °C
 - Tetrahydrate ($\text{Y}_2(\text{C}_2\text{O}_4)_3 \cdot 4\text{H}_2\text{O}$): ~100-150 °C
 - Dihydrate ($\text{Y}_2(\text{C}_2\text{O}_4)_3 \cdot 2\text{H}_2\text{O}$): ~150-220 °C[1]
- To isolate a specific hydrate, the sample can be held at the corresponding temperature plateau until the mass loss stabilizes.

Characterization Techniques

2.3.1. X-ray Diffraction (XRD): Powder X-ray diffraction is the primary technique for identifying the crystalline phases of **yttrium oxalate** hydrates and determining their crystal structures.

- Instrument: A powder diffractometer with Cu K α radiation is typically used.

- Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder.
- Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of 0.02°.
- Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) for phase identification. Rietveld refinement can be used to determine lattice parameters and other structural details.

2.3.2. Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition behavior of the hydrates, allowing for the determination of the water content and the identification of dehydration steps.

- Instrument: A thermogravimetric analyzer.
- Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in the TGA pan.
- Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.

Visualizing Relationships and Workflows

Thermal Decomposition Pathway of Yttrium Oxalate Hydrates

The thermal decomposition of **yttrium oxalate** decahydrate follows a sequential dehydration process, ultimately leading to the formation of anhydrous **yttrium oxalate**, which then decomposes to yttrium oxide. This pathway is a critical consideration in the synthesis of yttrium oxide with controlled morphology and properties.

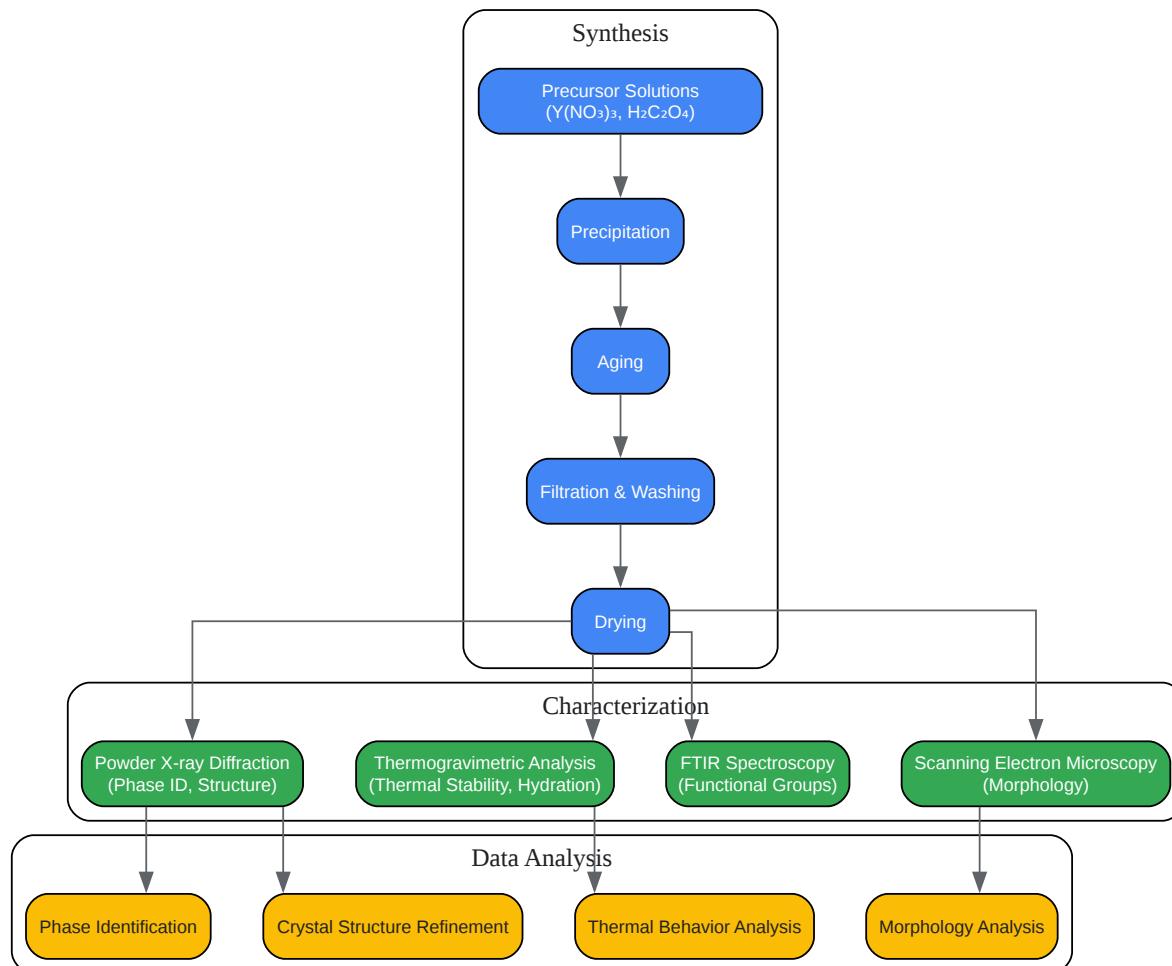


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Caption: Thermal decomposition pathway of **yttrium oxalate** decahydrate.

Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of **yttrium oxalate** hydrates involve a systematic workflow, from precursor preparation to detailed structural and thermal analysis. This workflow ensures the production of well-defined materials and the accurate determination of their properties.

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Caption: Experimental workflow for **yttrium oxalate** hydrate synthesis and characterization.

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References

- 1. Yttrium oxalate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unraveling the Crystalline Architecture of Yttrium Oxalate Hydrates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593485#crystal-structure-of-yttrium-oxalate-hydrates>]

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